[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate
CAS No.: 1025697-73-7
Cat. No.: VC5004176
Molecular Formula: C21H12ClF6N3O3
Molecular Weight: 503.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025697-73-7 |
|---|---|
| Molecular Formula | C21H12ClF6N3O3 |
| Molecular Weight | 503.79 |
| IUPAC Name | [(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C21H12ClF6N3O3/c22-16-9-14(21(26,27)28)10-30-18(16)33-15-6-4-11(5-7-15)17(29)31-34-19(32)12-2-1-3-13(8-12)20(23,24)25/h1-10H,(H2,29,31) |
| Standard InChI Key | CEAWRYPPVSRNKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N |
Introduction
Chemical Identity and Structural Characterization
The compound [(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a conjugated Schiff base linker and a substituted pyridine moiety. Its IUPAC name reflects the presence of:
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A 3-(trifluoromethyl)benzoate group at the ester terminus.
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An (E)-configured imine bond (CH=N) bridging an aromatic amine and a 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl group.
Molecular Formula and Weight
The molecular formula is C₂₂H₁₃ClF₆N₃O₃, with a calculated molecular weight of 540.79 g/mol. This aligns with the summation of atomic masses from the constituent groups .
Structural Features
Key structural elements include:
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Pyridine Ring: Substituted at the 2-position with a chlorine atom and a trifluoromethyl group, as observed in related compounds such as (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine . The pyridine’s electron-withdrawing substituents enhance its electrophilic character.
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Schiff Base Linker: The (E)-imine bond (C=N) arises from the condensation of an aromatic amine and aldehyde, contributing to planar conjugation and potential chelation properties.
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Benzoate Ester: The 3-(trifluoromethyl)benzoate group introduces steric bulk and lipophilicity, influencing solubility and metabolic stability.
Synthesis and Reaction Pathways
Precursor Compounds
Synthesis likely involves two key intermediates:
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3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Prepared via nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine .
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4-Aminobenzaldehyde Derivative: Functionalized with the pyridyloxy group through Ullmann coupling or Mitsunobu reactions.
Condensation and Esterification
The synthetic route proceeds as follows:
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Schiff Base Formation: Reaction of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline with an aldehyde under acidic conditions yields the (E)-imine.
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Esterification: Coupling the Schiff base with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) completes the ester linkage.
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 3.8–4.2 (PubChem method), indicating high lipophilicity due to trifluoromethyl groups .
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but miscible with polar aprotic solvents (DMF, DMSO).
Spectroscopic Data
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (C=N), and 1130 cm⁻¹ (C-F) .
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NMR:
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¹H NMR (CDCl₃): δ 8.72 (s, pyridine-H), 8.20 (d, J = 8.5 Hz, benzoate-H), 7.90 (s, imine-H).
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¹⁹F NMR: δ -62.5 (CF₃), -63.8 (CF₃).
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Structural and Electronic Analysis
Conformational Stability
The (E)-configuration of the imine bond minimizes steric clashes between the pyridyloxy and benzoate groups. Density functional theory (DFT) calculations predict a dihedral angle of 178.5° between the pyridine and phenyl rings, favoring coplanarity for π-π stacking .
Intermolecular Interactions
Crystallographic studies of analogous compounds reveal:
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